molecular formula C20H19NO5 B6545112 methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate CAS No. 929513-72-4

methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate

Cat. No.: B6545112
CAS No.: 929513-72-4
M. Wt: 353.4 g/mol
InChI Key: YYWQYOJHVYGRIG-UHFFFAOYSA-N
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Description

Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate has several scientific research applications:

Comparison with Similar Compounds

Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(5-ethoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-4-25-13-9-10-17-15(11-13)18(12(2)26-17)19(22)21-16-8-6-5-7-14(16)20(23)24-3/h5-11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWQYOJHVYGRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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